
Clarithromycin Impurity K
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Clarithromycin Impurity K is a by-product formed during the synthesis of clarithromycin, a macrolide antibiotic. This impurity is significant in pharmaceutical research and quality control as it helps in understanding the purity and stability of the final drug product. Clarithromycin itself is used to treat various bacterial infections, and the presence of impurities like Impurity K can affect its efficacy and safety.
作用機序
Target of Action
Clarithromycin Impurity K, also known as 3-O-decladinosyl-8,9,10,11-dianhydro-6-O-methylerythromycin A, is a highly purified impurity found in Clarithromycin . Like Clarithromycin, it is likely to target the bacterial 50S ribosomal subunit . This subunit is a crucial component of the bacterial protein synthesis machinery, playing a key role in peptide bond formation and translocation during the translation and protein assembly process .
Mode of Action
Clarithromycin inhibits bacterial protein synthesis by binding to the bacterial 50S ribosomal subunit . This binding inhibits peptidyl transferase activity and interferes with amino acid translocation during the translation and protein assembly process . Depending on the organism and drug concentration, this interaction can be bacteriostatic or bactericidal .
Pharmacokinetics
Clarithromycin, the parent compound, is known to have a high oral bioavailability, with plasma concentrations reaching peak levels within 2-3 hours of administration . It is primarily metabolized by cytochrome P450 (CYP) 3A isozymes and has an active metabolite, 14-hydroxyclarithromycin . The reported mean values of total body clearance and renal clearance in adults have ranged from 29.2 to 58.1 L/h and 6.7 to 12.8 L/h, respectively .
Action Environment
For instance, the stability and efficacy of Clarithromycin can be affected by the pH of the stomach . Furthermore, the concentration of this impurity was found to increase with prolonged reaction times and/or with raised reaction temperatures .
準備方法
Clarithromycin Impurity K is typically formed during the synthesis of clarithromycin from erythromycin. The synthetic route involves the reaction of erythromycin-A with hydroxylamine in the presence of acetic acid and isopropyl alcohol. This reaction produces erythromycin-A oxime, which, under prolonged reaction times and elevated temperatures, leads to the formation of Impurity K .
Industrial production methods for clarithromycin involve several steps, including protection and deprotection of functional groups, methylation, and purification processes. The formation of Impurity K is monitored and controlled to ensure the quality of the final product .
化学反応の分析
Clarithromycin Impurity K undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Clarithromycin Impurity K is used in various scientific research applications, including:
Pharmaceutical Research: It is used as a reference standard in the development and quality control of clarithromycin. It helps in identifying and quantifying impurities in the drug product.
Chemistry: It is used to study the chemical properties and stability of macrolide antibiotics.
Biology and Medicine: It is used in research to understand the pharmacokinetics and pharmacodynamics of clarithromycin and its impurities.
類似化合物との比較
Clarithromycin Impurity K can be compared with other impurities formed during the synthesis of clarithromycin, such as:
- Clarithromycin Impurity A
- Clarithromycin Impurity B
- Clarithromycin Impurity C
- Clarithromycin Impurity D
Each of these impurities has unique chemical structures and properties, affecting the overall quality and stability of the final drug product. This compound is unique due to its specific formation conditions and chemical structure .
特性
CAS番号 |
127157-35-1 |
|---|---|
分子式 |
C30H51NO8 |
分子量 |
553.73 |
外観 |
White Solid |
melting_point |
202-207°C |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
3-O-De(cladinosyl)-8,9,10,11-tetradehydro-9-deoxo-11,12-dideoxy-9,12-epoxy Clarithromycin; 3-O-De(2,6-dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)-8,9,10,11-tetradehydro-9-deoxo-11,12-dideoxy-9,12-epoxy-6-O-methylerythromycin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


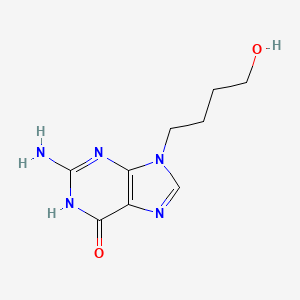
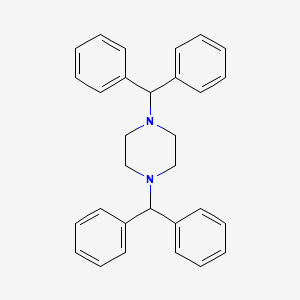
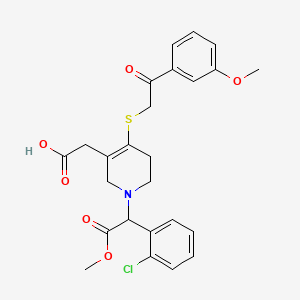
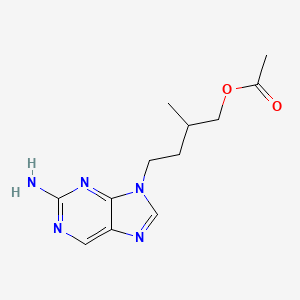
![Dimethyl 2-[2-(2-aminopurin-9-yl)ethyl]propanedioate](/img/structure/B601350.png)
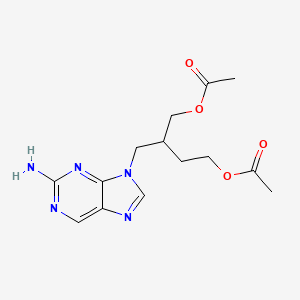
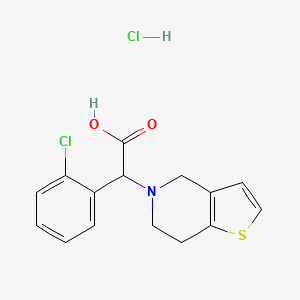
![methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate hydrochloride](/img/structure/B601359.png)

![(S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid hydrochloride](/img/structure/B601362.png)
